2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one
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Overview
Description
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a bromophenyl ethanone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against CDK2/cyclin A2.
Mechanism of Action
The mechanism of action of 2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with the active site of the enzyme is crucial for its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds also feature the triazoloquinazoline core and have shown similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and have been investigated as CDK2 inhibitors.
Uniqueness
2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the bromophenyl ethanone moiety. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4OS/c25-18-12-10-17(11-13-18)21(30)15-31-24-26-20-9-5-4-8-19(20)23-27-22(28-29(23)24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCIBROBQZYVJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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